Macromomycin B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
12634-34-3 |
|---|---|
Molecular Formula |
C12H11NO5 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
methyl 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate |
InChI |
InChI=1S/C12H11NO5/c1-6-11(14)13-10-8(12(15)17-3)4-7(16-2)5-9(10)18-6/h4-5H,1H2,2-3H3,(H,13,14) |
InChI Key |
HXKWEZFTHHFQMB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C2C(=C1)OC(=C)C(=O)N2)C(=O)OC |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C)C(=O)N2)C(=O)OC |
Other CAS No. |
70213-45-5 |
Related CAS |
12634-34-3 (Parent) |
Synonyms |
macromomycins |
Origin of Product |
United States |
Macromomycin B Structural Characterization and Elucidation
Methodologies for Structural Elucidation of Macromomycin B
The determination of the three-dimensional structure of the Macromomycin apoprotein has been achieved through a combination of high-resolution techniques, each providing unique insights into its complex architecture.
X-ray Crystallography Applications in this compound Structure Determination
X-ray crystallography has been the cornerstone in defining the precise atomic arrangement of the Macromomycin apoprotein. nih.gov Crystals of the apoprotein, produced by the organism Streptomyces macromomyceticus, have been analyzed to a high resolution of 1.5 to 1.6 Å, providing a detailed and accurate structural model. nih.govnii.ac.in
Table 1: Crystallographic Data for Macromomycin Apoprotein
| Parameter | Value | Source |
|---|---|---|
| PDB ID | 2MCM | nih.gov |
| Method | X-RAY DIFFRACTION | nih.gov |
| Resolution | 1.50 Å | nih.gov |
| Space Group | P 21 21 2 | nii.ac.in |
| Unit Cell a | 46.45 Å | nii.ac.in |
| Unit Cell b | 54.52 Å | nii.ac.in |
| Unit Cell c | 41.54 Å | nii.ac.in |
| R-Value Work | 0.153 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Analysis
While direct NMR structural data for the Macromomycin apoprotein is not as extensively published as its crystal structure, the solution-state structure and dynamics of this protein family have been thoroughly investigated using NMR spectroscopy on its close homologs, such as Apokedarcidin and Neocarzinostatin (B611948) (NCS). rcsb.orgnih.gov These studies are highly illustrative of the methodologies applied to understand Macromomycin's structure in a solution environment, which is more representative of its biological state.
The solution structure of Apokedarcidin, which shares high sequence and structural similarity with Macromomycin, was determined using advanced, multidimensional heteronuclear NMR techniques. rcsb.org This process involves:
Sequence-Specific Resonance Assignment : Uniformly enriching the protein with ¹³C and ¹⁵N isotopes allows for the use of 3D and 4D NMR experiments like HNCACB, CBCA(CO)NH, and HCCH-TOCSY. These experiments correlate different nuclei within the protein backbone and side chains, allowing for the assignment of specific NMR signals to each amino acid in the 114-residue sequence. rcsb.org
Secondary Structure Analysis : Information about the protein's secondary structure (the β-sheets and ribbons) is derived from J-coupling constants, deviations of ¹³C chemical shifts from random coil values, and Nuclear Overhauser Effects (NOEs), which identify protons that are close in space. rcsb.org
Tertiary Structure Calculation : Thousands of distance constraints derived from NOESY spectra are used as input for structure calculation programs (like DIANA and X-PLOR). These programs generate an ensemble of structures consistent with the experimental data. The resulting solution structure for Apokedarcidin confirmed the immunoglobulin-like seven-stranded antiparallel β-barrel and the two-ribbon subdomain, validating the fold observed in the crystal structures of Macromomycin and other family members. rcsb.org
Furthermore, ¹³C NMR relaxation studies on apo-NCS have been used to investigate the backbone dynamics, providing insights into the flexibility and collective motions within the β-sandwich structure. nih.gov
Advanced Mass Spectrometry Techniques in this compound Structural Characterization
Mass spectrometry (MS) has played a pivotal role in the primary structural elucidation of the Macromomycin apoprotein. nih.gov Before the three-dimensional structure could be solved, the precise sequence of its 112 amino acids had to be determined.
In a key study, the protein was digested into smaller fragments using the enzyme trypsin. nih.gov These peptide fragments were then sequenced using a combination of techniques:
Automated Edman Degradation : A classical method for N-terminal sequencing of peptides.
Gas Chromatography-Mass Spectrometry (GC-MS) : Used for the analysis of volatile derivatives of peptide fragments.
Fast Atom Bombardment Mass Spectrometry (FAB-MS) : A soft ionization technique that was, at the time, advanced for analyzing non-volatile biomolecules like peptides. It provided molecular weight information and sequence data for the tryptic peptides. nih.govresearchgate.net
By analyzing the sequences of these fragments and their overlaps, the complete primary structure of the single-chain polypeptide was pieced together. nih.gov This work also confirmed the presence of two intramolecular disulfide bonds, which are crucial for the protein's stability and conformation. nih.gov
Stereochemical Analysis and Conformational Studies of this compound
The combination of sequencing, X-ray crystallography, and NMR has provided a detailed picture of the stereochemistry and conformational properties of the Macromomycin apoprotein.
The protein is composed of L-amino acids, as is typical for ribosomally synthesized proteins. Its primary structure is cross-linked by two disulfide bonds, which impose significant conformational constraints. nih.gov The three-dimensional fold is characterized by a highly ordered and stable β-sandwich domain, which forms the core of the protein. nih.gov
Conformational flexibility is also a key feature. The X-ray structure revealed that the loops forming the β-ribbons at the edge of the binding cleft exhibit higher thermal parameters (B-values). nih.gov This indicates greater flexibility, which may be functionally important for the binding and release of the chromophore. This flexibility is also supported by "fuzzy oil drop" model analyses, which suggest that some β-structural fragments are less integrated into the main hydrophobic core, implying higher mobility.
Biophysical Characterization of this compound Complexes and Binding Affinities
A primary function of the Macromomycin apoprotein is to bind, stabilize, and transport its highly labile chromophore. The biophysical characteristics of this interaction are central to its biological activity.
The X-ray structure provides a detailed view of the chromophore-binding site, a deep cleft with approximate dimensions of 12 x 9 x 6 Å. nih.gov This cleft is lined by specific amino acid side chains that are thought to provide the contact points for the chromophore, ensuring binding specificity. nih.gov While the exact binding affinity for the Macromomycin-chromophore complex is not reported, the related Neocarzinostatin complex exhibits an extremely high affinity, with a dissociation constant (Kd) in the sub-nanomolar range (Kd ≈ 10⁻¹⁰ M), indicating a very stable complex. oup.com
The binding of ligands to the apoprotein can be monitored biophysically. For instance, the binding of the fluorescent dye ethidium (B1194527) bromide to the chromophore site has been used to confirm the functional integrity of the recombinant apoprotein, yielding a Kd of approximately 2 µM. nih.gov Quantitative analysis of the DNA-cleaving activity of Auromomycin (the holo-protein) and its free chromophore indicates that the chromophore likely binds to DNA via an intercalation mechanism. nih.gov The apoprotein serves to protect the chromophore from degradation and delivers it to its target. creative-biolabs.comoup.com Studies have also shown that the apoprotein itself can bind irreversibly to the surface of bacterial cells. nih.gov
Table 2: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 5748693 |
| 2-methyl-2,4-pentanediol | 7870 |
| Auromomycin | Not uniquely defined; refers to Macromomycin apoprotein-chromophore complex |
| Actinoxanthin | Not applicable (Protein) |
| Neocarzinostatin | Not applicable (Protein) |
| Paromomycin | 165580 |
Biosynthesis of Macromomycin B
Identification and Characterization of Macromomycin B Biosynthetic Gene Clusters (BGCs)
The production of complex secondary metabolites like this compound in actinomycetes is encoded within biosynthetic gene clusters (BGCs). These are contiguous sets of genes on the chromosome that encode all the necessary proteins for the synthesis, regulation, and transport of the natural product. The identification of such clusters is a foundational step in understanding and engineering the biosynthesis of a compound.
Modern genome mining techniques, utilizing bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), are instrumental in identifying putative BGCs within a microorganism's genome. jmicrobiol.or.kr These tools predict BGCs by identifying core biosynthetic genes, such as those for polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS), along with associated tailoring enzymes, regulators, and transport proteins. jmicrobiol.or.krgoogle.com For enediyne chromoproteins, the BGC often includes the gene for the apoprotein, which acts as a carrier and stabilizer for the reactive chromophore. nih.gov In the case of macromomycin, the gene for its apoprotein is designated mcmA. researchgate.net Furthermore, the gene for the binding protein is often constitutively expressed to protect the producing organism from the DNA-damaging effects of the chromophore. nih.gov
While the complete BGC for this compound is not as thoroughly characterized in public literature as that for other antibiotics like erythromycin (B1671065) or marinomycin nih.govplos.org, its discovery would follow established protocols. This involves sequencing the genome of the producing strain, Streptomyces macromomyceticus, identifying candidate BGCs through bioinformatics, and then confirming the cluster's function through genetic manipulation, such as gene knockout or heterologous expression in a more tractable host. jmicrobiol.or.kr The structural organization of the BGC—including the arrangement of genes for the core scaffold synthesis, tailoring reactions, and self-resistance—provides critical clues to the biosynthetic pathway. frontiersin.org
Enzymology of this compound Biosynthesis
The biosynthesis of a complex molecule like this compound is a multi-step process catalyzed by a suite of specialized enzymes encoded by the BGC. The enzymology of such pathways is often characterized by a modular and convergent logic. Based on the structure of related enediyne antibiotics, the enzymatic machinery for this compound biosynthesis likely includes several key classes of enzymes. nih.gov
Polyketide Synthases (PKSs): These enzymes are responsible for synthesizing the polyketide backbone of the enediyne core. They operate in an assembly-line fashion, iteratively adding small carboxylic acid units. nih.gov
Enzymes for Starter Unit Biosynthesis: Many complex natural products utilize unusual starter units. For instance, the biosynthesis of the enediyne C-1027 involves a unique pathway to create its β-tyrosine moiety, starting with an aminomutase that converts L-α-tyrosine to (S)-β-tyrosine. nih.gov A similar enzymatic cascade is plausible for generating specific building blocks for this compound.
Tailoring Enzymes: After the core structure is formed, a variety of tailoring enzymes modify it to produce the final, biologically active molecule. These can include:
Oxygenases and Hydroxylases: Often cytochrome P450 monooxygenases, these enzymes introduce hydroxyl groups or epoxides at specific positions, which are critical for biological activity. plos.orgnih.gov
Glycosyltransferases: These enzymes attach sugar moieties to the aglycone, which can significantly impact the molecule's solubility, stability, and target recognition. nih.gov
Methyltransferases: These enzymes add methyl groups, altering the molecule's steric and electronic properties. nih.gov
Apoprotein: The macromomycin apoprotein itself exhibits peptidase activity, though the primary antitumor function is attributed to the non-protein chromophore. capes.gov.br The apoprotein's crucial biosynthetic role is to bind and stabilize the highly reactive chromophore, preventing it from damaging the producer cell's own DNA and facilitating its transport. nih.govacs.org
The coordinated action of these enzymes ensures the efficient and controlled assembly of the final complex structure. beilstein-journals.org
Elucidation of Biosynthetic Pathways for this compound
The biosynthetic pathway for this compound is presumed to follow a convergent strategy, a common theme in the assembly of complex natural products like the enediynes. nih.gov In this model, distinct structural components of the molecule are synthesized via separate sub-pathways before being joined together in the final stages.
The general paradigm for enediyne biosynthesis suggests the following key stages: nih.govacs.org
Synthesis of the Enediyne Core: A dedicated PKS system assembles the highly unsaturated nine- or ten-membered enediyne core, which is the chemical warhead responsible for the compound's DNA-cleaving activity.
Formation of Peripheral Moieties: Concurrently, other enzymatic pathways synthesize the various peripheral units, such as amino acid-derived components and deoxysugars. nih.gov For example, the biosynthesis of glucosinolates involves three distinct processes: chain elongation of a precursor amino acid, formation of the core structure, and secondary modifications of the side chain. researchgate.net A similar modularity is expected for this compound.
Convergent Assembly: The separately synthesized enediyne core and peripheral moieties are ultimately ligated together by specific enzymes like acyltransferases or glycosyltransferases to form the complete chromophore. nih.gov
Loading onto the Apoprotein: The final, unstable chromophore is immediately sequestered by the specific apoprotein (in this case, the product of the mcmA gene), forming the stable, water-soluble holo-antibiotic ready for secretion. nih.govresearchgate.net
This convergent approach allows for modularity and efficiency in constructing a structurally intricate molecule that would be difficult to assemble in a purely linear fashion.
Genetic Engineering Approaches for Modulating this compound Biosynthesis
Genetic engineering provides powerful tools for studying and manipulating the biosynthesis of natural products. nih.gov While specific applications to this compound are not widely documented, established techniques used for other actinomycete-derived antibiotics are directly applicable.
Gene Knockout and Complementation: To confirm the function of a specific gene within the BGC, it can be inactivated (knocked out). jmicrobiol.or.kr The resulting loss of production and potential accumulation of a biosynthetic intermediate can elucidate the gene's role. Reintroducing a functional copy of the gene (complementation) should restore production.
Heterologous Expression: The entire this compound BGC could be cloned and transferred into a genetically tractable, high-producing host strain, such as certain Streptomyces species. jmicrobiol.or.krnih.gov This strategy can overcome low production titers in the native organism and facilitates easier genetic manipulation. However, expressing large, GC-rich BGCs can be challenging. nih.gov
Promoter Engineering: The production of a secondary metabolite can be enhanced by replacing the native promoters of key biosynthetic genes with stronger, constitutive promoters, thereby increasing transcription levels. nih.gov
CRISPR-Based Technologies: CRISPR/Cas9 and related systems offer precise and efficient tools for genome editing. frontiersin.org This technology can be used for gene knockout, targeted gene replacement, or transcriptional activation (CRISPRa) or interference (CRISPRi) to up- or down-regulate gene expression within the BGC, allowing for fine-tuned control over the biosynthetic pathway. frontiersin.orgmdpi.com
These genetic approaches are essential for verifying the boundaries of the BGC, assigning function to individual genes, and increasing the production yield of the target compound. jmicrobiol.or.krnih.gov
Strategies for Biosynthetic Engineering and Analog Diversity of this compound
Biosynthetic engineering aims to rationally modify biosynthetic pathways to produce novel, non-natural analogs of a parent compound, potentially with improved therapeutic properties. nih.gov Several strategies could be applied to the this compound pathway.
Combinatorial Biosynthesis: This approach involves creating new pathways by combining genes from different BGCs. nih.gov For example, tailoring enzymes (e.g., glycosyltransferases or oxygenases) from other natural product pathways could be introduced into a this compound-producing strain to generate new derivatives. nih.gov The substrate promiscuity of these enzymes is often key to success. nih.gov
Precursor-Directed Biosynthesis and Mutasynthesis: In this strategy, the biosynthetic pathway is blocked at an early step by inactivating a gene responsible for producing a specific precursor. The engineered strain is then fed synthetic analogs of that precursor, which may be incorporated by the remaining downstream enzymes to generate novel compounds. nih.gov
Enzyme Engineering: The active sites of key biosynthetic enzymes, such as PKSs or tailoring enzymes, can be mutated to alter their substrate specificity or catalytic activity. For instance, modifying PKS domains could lead to the incorporation of different extender units, resulting in a modified polyketide backbone.
These strategies, which have been successfully applied to other antibiotic classes like macrolides and anthracyclines, hold significant promise for diversifying the structure of this compound and generating new analogs for drug discovery programs. nih.govacs.orgnih.gov
Chemical Synthesis and Derivatization of Macromomycin B
Total Synthesis Strategies for Macromomycin B: An Uncharted Endeavor
As of now, there are no published total synthesis strategies for this compound. The inherent structural complexity and instability of its components are likely the primary reasons for this. This compound is a chromoprotein, consisting of a protein component (apoprotein) and a non-covalently bound, highly reactive chromophore. oup.com It is this chromophore that is responsible for the compound's biological activity, but it is also exceptionally unstable, a characteristic that poses a significant hurdle for any synthetic effort. oup.comiucr.org
Stereoselective Approaches in this compound Total Synthesis: Awaiting a Breakthrough
Given that the total synthesis of this compound has not yet been achieved, there are no specific stereoselective approaches to report. The development of such strategies would be a critical component of any future synthetic plan, aimed at controlling the molecule's numerous stereocenters. The challenges associated with the synthesis of other complex natural products, particularly those with strained ring systems and multiple chiral centers, suggest that any approach to this compound would require highly innovative and robust stereoselective methodologies. nih.govnih.gov
Design and Synthesis of this compound Analogs: A Future Prospect
The design and synthesis of analogs of this compound is an area that remains to be explored. The creation of analogs could be a valuable strategy to overcome the stability issues of the natural chromophore and to potentially modulate its biological activity. However, without a foundational understanding of the synthetic routes to the core structure of this compound, the rational design and synthesis of its analogs are not yet feasible. The synthesis of analogs of other complex antitumor agents has often followed a successful total synthesis of the parent natural product. nih.gov
Molecular Mechanism of Action of Macromomycin B
Macromomycin B-Mediated DNA Cleavage Mechanisms
This compound (MCR B) is an antitumor antibiotic protein that exerts its cytotoxic effects through the cleavage of DNA. nih.gov The active component responsible for this DNA scission is a non-protein chromophore. nih.gov While the MCR B protein itself does not cleave DNA, it requires the presence of reducing agents like dithiothreitol (DTT) to facilitate DNA strand breaks. nih.govcapes.gov.br In contrast, the isolated chromophore can induce DNA cleavage without the need for such reducing agents. nih.gov The DNA-cleaving activity is significantly enhanced by sulfhydryl compounds such as DTT and cysteine. nih.gov The mechanism of DNA cleavage is thought to involve intercalation of the chromophore into the DNA structure. nih.gov
The DNA cleavage mediated by the active chromophore of this compound exhibits a degree of sequence specificity. Studies have indicated a preferential binding and cleavage at particular nucleotide sequences. The chromophore demonstrates a higher affinity for guanine residues over adenine, cytosine, and thymine. nih.gov Furthermore, it shows a preference for binding to purine-pyrimidine sequences. nih.gov This suggests that the local DNA structure and sequence play a role in determining the sites of this compound-induced DNA damage.
This compound Interactions with Cellular Macromolecules Beyond DNA
While DNA is a primary target, the biological activity of this compound also involves interactions with other cellular macromolecules.
This compound is known to bind to cell membranes, and this interaction is a critical step in its cytotoxic action. nih.gov This binding is rapid and firm, leading to irreversible cell death. nih.gov The interaction of natural compounds with protein interfaces is a known mechanism for inhibiting macromolecular complexes, and it is plausible that this compound or its chromophore could engage in such "interfacial inhibition" to disrupt protein-protein or protein-DNA interactions beyond its direct DNA-cleavage activity. nih.gov
The cytotoxic effects of this compound extend to the inhibition of essential cellular processes. Treatment with this compound leads to the inhibition of DNA, RNA, and protein synthesis. nih.gov The inhibition of nucleic acid synthesis is an early event, followed by the suppression of protein synthesis. nih.gov This broad inhibition of macromolecule synthesis suggests that this compound perturbs fundamental cellular pathways required for cell growth and proliferation. The precise signaling pathways affected by this compound are a subject of ongoing research to fully elucidate its mechanism of action.
Investigations into this compound-Induced Cellular Responses
The interaction of this compound with cellular components triggers a cascade of cellular responses, ultimately leading to cell death.
The impact of this compound on the cell cycle is a significant aspect of its antitumor activity. Some studies have suggested that its cytotoxicity may not be specific to any particular phase of the cell cycle. nih.gov However, many DNA-damaging agents are known to induce cell cycle arrest at specific checkpoints, such as the G2/M phase, to prevent the propagation of damaged DNA. nih.govnih.gov This arrest is often mediated by complex signaling pathways involving proteins like ATM, p53, and Chk2. nih.gov While the direct effectors of this compound-induced cell cycle modulation are not fully characterized, its DNA-damaging properties suggest a likely activation of DNA damage response pathways that would lead to cell cycle arrest. For instance, the Wee1 kinase is a critical regulator of the G2/M checkpoint, and its inhibition can lead to increased DNA damage as cells prematurely enter mitosis. ecancer.org It is plausible that this compound-induced DNA damage could activate such checkpoint mechanisms.
Interactive Data Tables
Table 1: DNA Cleavage Specificity of this compound Chromophore
| Feature | Observation |
| Base Preference | Higher affinity for Guanine (G) over Adenine (A), Cytosine (C), and Thymine (T) nih.gov |
| Sequence Preference | Preferentially binds to purine-pyrimidine neighboring sequences nih.gov |
Table 2: Cellular Processes Inhibited by this compound
| Process | Effect | Timing |
| DNA Synthesis | Inhibition nih.gov | Early event |
| RNA Synthesis | Inhibition nih.gov | Early event |
| Protein Synthesis | Inhibition nih.gov | Occurs after inhibition of nucleic acid synthesis |
Mechanisms of Apoptosis Induction by this compound
This compound, an antitumor antibiotic, is understood to exert its cytotoxic effects primarily through the induction of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged cells. The molecular mechanism of action, while not exhaustively detailed in dedicated studies on this compound itself, can be largely inferred from its capacity to induce DNA damage and by drawing parallels with other DNA-damaging anticancer agents and the broader class of enediyne antibiotics, which share a similar mode of action. nih.govnih.govwikipedia.org The apoptotic cascade initiated by this compound is believed to be a complex process involving the activation of intrinsic mitochondrial pathways, modulation of the Bcl-2 family of proteins, release of cytochrome c, and the subsequent activation of the caspase cascade.
The primary trigger for apoptosis by this compound is its ability to cause DNA strand breaks. nih.gov This genomic insult is a potent activator of the intrinsic apoptotic pathway. DNA damage typically leads to the activation of sensor proteins that, in turn, signal to the cell's apoptotic machinery. This process is often mediated by the tumor suppressor protein p53, although apoptosis can also be induced in a p53-independent manner. nih.gov In response to irreparable DNA damage, the cell initiates a self-destruct sequence to prevent the propagation of harmful mutations.
Intrinsic Pathway of Apoptosis
The intrinsic, or mitochondrial, pathway of apoptosis is central to the mechanism of action of many chemotherapeutic agents, including those that damage DNA. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.
The Bcl-2 family consists of both pro-apoptotic and anti-apoptotic members that govern mitochondrial outer membrane permeabilization (MOMP). In a healthy cell, anti-apoptotic proteins like Bcl-2 and Bcl-xL prevent the activation of pro-apoptotic effector proteins such as Bax and Bak. Following a death signal, such as DNA damage induced by this compound, the balance shifts in favor of the pro-apoptotic members. This can occur through the upregulation of pro-apoptotic "BH3-only" proteins (e.g., Puma, Noxa) which can either directly activate Bax and Bak or neutralize the anti-apoptotic Bcl-2 proteins. The activation of Bax and Bak is a critical step, as these proteins oligomerize in the outer mitochondrial membrane, forming pores that lead to MOMP. nih.gov Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL has been shown to inhibit apoptosis induced by agents like calicheamicin, an enediyne antibiotic, highlighting the crucial role of this protein family. nih.gov
| Bcl-2 Family Protein | Function in Apoptosis | Interaction with this compound-induced Pathway (Inferred) |
|---|---|---|
| Bcl-2, Bcl-xL | Anti-apoptotic (inhibit MOMP) | Inhibition of these proteins is likely necessary for apoptosis induction. |
| Bax, Bak | Pro-apoptotic (promote MOMP) | Activation and oligomerization are key to initiating the mitochondrial cascade. |
| BH3-only proteins (e.g., Puma, Noxa) | Pro-apoptotic (sense damage and activate effectors) | Likely upregulated in response to DNA damage, tipping the balance towards apoptosis. |
The formation of pores by activated Bax and Bak leads to the disruption of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. nih.gov The most critical of these factors is cytochrome c. In its normal function, cytochrome c is a component of the electron transport chain. However, its release into the cytosol is a point of no return for the cell, committing it to apoptosis. nih.gov
Caspase Activation Cascade
Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1). This binding, in the presence of dATP, triggers the formation of a large protein complex known as the apoptosome. The apoptosome then recruits and activates an initiator caspase, caspase-9. nih.gov
Activated caspase-9 proceeds to cleave and activate effector caspases, primarily caspase-3 and caspase-7. These effector caspases are the executioners of apoptosis, responsible for dismantling the cell by cleaving a multitude of cellular substrates. This includes the cleavage of structural proteins, leading to the characteristic morphological changes of apoptosis such as cell shrinkage and membrane blebbing, and the activation of DNases that result in DNA fragmentation. The inhibition of caspases has been shown to interfere with the mitochondrial activation by enediyne antibiotics, suggesting a feedback loop where caspases can amplify the apoptotic signal. nih.gov
| Caspase | Type | Role in this compound-Induced Apoptosis (Inferred) |
|---|---|---|
| Caspase-9 | Initiator | Activated by the apoptosome following cytochrome c release. |
| Caspase-3 | Effector | Activated by caspase-9; responsible for cleaving key cellular substrates. |
| Caspase-7 | Effector | Activated by caspase-9; contributes to the execution phase of apoptosis. |
Preclinical Research of Macromomycin B
In Vitro Efficacy Studies of Macromomycin B
Spectrum of Activity in Cell-Based Assays
In vitro studies using cell-based assays have been instrumental in defining the spectrum of activity of macromomycin. Susceptibility testing has demonstrated that macromomycin possesses a potent bactericidal effect. nih.gov Its activity is particularly pronounced against Gram-positive bacteria, with most susceptible organisms showing a minimal inhibitory concentration (MIC) of less than 3 µg/ml. nih.gov While its efficacy against Gram-negative bacteria is more selective, it has demonstrated activity against some species. nih.gov
The compound's cytotoxic activity extends to various tumor cell lines, which has been a primary focus of its preclinical evaluation. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key parameter determined in these assays. nih.govaltogenlabs.com The IC50 value represents the concentration of a compound required to inhibit 50% of cell viability and is a standard metric for comparing the effectiveness of potential therapeutic agents. nih.gov While specific IC50 values for macromomycin against a wide panel of cancer cell lines are not extensively detailed in recent literature, early studies confirmed its strong inhibitory action against experimental tumors like Ehrlich ascites carcinoma and L1210 leukemia in cell culture. nih.gov
The bactericidal action of macromomycin was found to be irreversible, as demonstrated by experiments where the compound, labeled with Iodine-125, remained bound to both Gram-positive and Gram-negative bacteria even after treatment with trypsin. nih.gov
Below is a summary of the observed in vitro activity of Macromomycin.
| Organism Type | Activity Level | Details |
| Gram-positive bacteria | High | MIC < 3 µg/ml for most susceptible strains. nih.gov |
| Gram-negative bacteria | Selective | Active against some, but not all, tested species. nih.gov |
| Tumor Cells | High | Demonstrated strong inhibition in various cancer cell lines. nih.gov |
Mechanisms of Resistance in Preclinical In Vitro Models
Research into resistance mechanisms against macromomycin in preclinical models is limited. However, studies on its bactericidal activity have provided some insights. In susceptibility tests, it was observed that at very high concentrations (≥50 µg/ml), some bacteria occasionally survived the treatment. nih.gov Notably, these surviving organisms did not exhibit subsequent resistance to macromomycin upon re-exposure. nih.gov This suggests that the observed survival may not be due to the acquisition of stable genetic resistance but rather to other factors, a phenomenon that requires further investigation. The lack of induced resistance is a potentially significant characteristic of the compound.
In Vivo Pharmacological Investigations of this compound
Establishment and Validation of Animal Models for Efficacy Evaluation
The in vivo antitumor efficacy of macromomycin has been evaluated in several established murine tumor models. These models are crucial for assessing a compound's therapeutic potential in a living system. The validated models used in macromomycin research include:
L1210 Leukemia: This model was used to test efficacy against both intraperitoneally and intravenously inoculated leukemia cells in mice. Macromomycin demonstrated activity in both scenarios, indicating systemic effectiveness. nih.gov
Ehrlich Ascites Carcinoma: The activity of macromomycin was confirmed in this model, where the tumor grows as an ascites fluid in the peritoneal cavity of mice. nih.gov
Lewis Lung Carcinoma: This model was used to evaluate the drug's effect on a solid tumor. The route of administration was found to be critical in this model. Local subcutaneous injections near the tumor site resulted in a prolonged lifespan and even cured some mice. nih.gov In contrast, intraperitoneal injections were ineffective. nih.gov Furthermore, intravenous administration was effective against early-stage lung carcinoma but not against advanced disease. nih.gov
These animal models were instrumental in demonstrating the antitumor capabilities of macromomycin and highlighting the importance of administration route for solid tumors.
Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies of this compound
Preclinical studies have touched upon aspects related to the stability and interactions of macromomycin that inform its pharmacokinetic profile. An important finding is that, unlike the antibiotic neocarzinostatin (B611948), macromomycin was not inactivated by treatment with serum. nih.gov This suggests a degree of stability in the bloodstream, which is a favorable characteristic for a systemically administered agent.
However, its stability is temperature-dependent. In a protective buffer at 4°C, the compound remained stable for up to 45 days. nih.gov At a physiological temperature of 37°C, its bactericidal activity decreased by 25% within 72 hours. nih.gov This loss of activity was significantly accelerated (16-fold) in the presence of human serum, indicating that while serum may not inactivate the drug via the same mechanism as neocarzinostatin, it does contribute to its degradation over time at body temperature. nih.gov Conversely, the presence of urine did not affect the compound's activity. nih.gov
Analysis of Synergistic and Antagonistic Interactions in Preclinical Models
Early preclinical research explored the potential for macromomycin to be used in combination with other established chemotherapeutic agents to enhance antitumor activity. In the L1210 leukemia mouse model, combination therapy demonstrated a synergistic effect. nih.gov When macromomycin was administered alongside either aracytidine or cyclophosphamide, the resulting antitumor activity was greater than the additive effect of each drug used alone. nih.gov
In the context of its antibacterial properties, macromomycin also displayed partial synergy with other antibiotics. For example, its activity against Pseudomonas aeruginosa was enhanced when combined with chloramphenicol. nih.gov Similarly, synergy was observed against Bacillus pumilus and Staphylococcus aureus when combined with polymyxin (B74138) B. nih.gov No instances of antagonistic interactions were reported in these preclinical studies.
Computational and in Silico Studies of Macromomycin B
Molecular Docking and Ligand-Target Interaction Prediction for Macromomycin B
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the binding mode and affinity of a ligand, such as this compound, to a macromolecular target, typically a protein.
While comprehensive molecular docking studies across a wide range of protein targets for this compound are not extensively documented in publicly available literature, some specific applications have been explored. For instance, in the context of exploring natural products for new therapeutic applications, this compound was identified as a potential inhibitor of the SARS-CoV-2 receptor-binding domain (RBD) through in-silico analysis. A molecular docking study reported a binding affinity of -6.5 kcal/mol for this compound with the SARS-CoV-2 RBD.
General in silico screening approaches, often employing molecular docking, are widely used to identify potential targets for natural products with anticancer activity. nih.govresearchgate.net These methods can screen large libraries of compounds against numerous protein targets to prioritize candidates for further experimental validation. nih.govresearchgate.net
Table 1: Reported Molecular Docking Data for this compound
| Target Protein | Ligand | Binding Affinity (kcal/mol) |
|---|
Molecular Dynamics Simulations and Conformational Analysis of this compound Interactions
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and their complexes over time. wikipedia.org These simulations are valuable for understanding the dynamic nature of ligand-protein interactions. nih.gov
Studies on the apoprotein of this compound and its close structural homolog, apo-neocarzinostatin, have utilized MD simulations to explore their conformational dynamics. The structure of the macromomycin apoprotein consists of a stable β-barrel domain and two more flexible external loops. bamsjournal.compnas.org Analysis using a "fuzzy oil drop" model, which describes the hydrophobicity distribution, has indicated that certain β-structural fragments are less stable within the hydrophobic core, suggesting these areas are more flexible. bamsjournal.com This flexibility, particularly in the loops surrounding the binding cleft, could be crucial for accommodating and binding the chromophore or other ligands. bamsjournal.compnas.org
MD simulations of apo-neocarzinostatin, which shares significant sequence and structural similarity with the macromomycin apoprotein, have provided further insights into the protein's dynamic behavior. bamsjournal.com These simulations describe both local and collective movements within the protein, correlating these dynamic processes with key structural interactions. bamsjournal.com Such studies are essential for understanding how the protein's conformation might change upon ligand binding and the role of protein dynamics in ligand recognition and stability. nih.gov
The conformational landscape of a ligand-protein complex is critical for its biological function. Conformational analysis through methods like MD simulations helps in identifying the most stable conformations and the energetic barriers between different states. nih.gov For this compound, understanding the conformational changes of its apoprotein upon binding its chromophore is key to deciphering its mechanism of action. The flexibility of the loops at the entrance of the binding cleft, as indicated by both crystallographic data and computational models, likely plays a significant role in the binding and release of the active component. bamsjournal.compnas.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These in silico models are used to predict the activity of new compounds and to guide the design of analogs with improved properties.
Theoretical models have been developed to predict the rate of this cyclization, a critical factor for the pharmacological activity of these antibiotics. ingentaconnect.com These models often consider descriptors such as the "critical distance" between the terminal acetylenic carbons of the enediyne core and the activation energy of the cyclization reaction. ingentaconnect.com It has been proposed that the critical distance alone is not sufficient to predict the cyclization rate and that energetic parameters must also be included. ingentaconnect.com Such computational models are instrumental in the computer-assisted design of new enediyne-based drugs with potentially higher selectivity and lower toxicity. smu.eduresearchgate.net
The development of a robust QSAR model for a series of compounds typically involves the following steps:
Data Set Preparation : Assembling a series of structurally related compounds with experimentally determined biological activities.
Descriptor Calculation : Computing a variety of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for each compound.
Model Building : Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical equation relating the descriptors to the biological activity. nih.gov
Model Validation : Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets. nih.gov
While a dedicated QSAR model for this compound analogs is yet to be published, the principles and methodologies from studies on other enediynes could be applied to guide the synthesis and evaluation of new this compound derivatives.
In Silico Prediction and Characterization of this compound Biological Targets and Pathways
In silico methods are increasingly used to predict the biological targets of natural products and to elucidate the pathways through which they exert their effects. nih.govacs.org For this compound, an antitumor antibiotic, these approaches can help to identify its molecular targets and understand its mechanism of action at a systems level.
Given that this compound belongs to the enediyne family of natural products, its primary mechanism of action is presumed to involve DNA damage. nih.gov Enediynes are known to cleave DNA through the generation of highly reactive diradicals, leading to single- and double-strand breaks. nih.gov This DNA-damaging activity is the basis of their potent cytotoxicity against cancer cells. nih.gov
In silico pathway analysis can be used to explore the downstream consequences of this DNA damage. Computational tools can analyze transcriptomic or proteomic data to identify cellular pathways that are significantly affected. For DNA-damaging agents, pathways such as the DNA damage response (DDR), cell cycle checkpoints (e.g., G2/M arrest), and apoptosis are expected to be prominently involved. nih.govresearchgate.net In silico studies on complex DNA damage have identified networks of genes, beyond the standard DNA repair pathways, that are activated and involved in cancer-related processes. nih.gov
Bioinformatics analysis of the biosynthetic gene clusters (BGCs) of enediynes also provides insights into their structure and potential function. researchgate.net Genome mining approaches can identify novel enediyne producers and even predict whether they synthesize 9- or 10-membered enediyne cores, which can influence their biological activity and targeting. nih.govresearchgate.net
Table 2: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 54680456 |
| Auromomycin | 3084128 |
| Neocarzinostatin (B611948) | 3084127 |
Advanced Research Methodologies Applied to Macromomycin B
Integrated Structural Biology Approaches (NMR, X-ray, Cryo-Electron Microscopy) for Macromomycin B Complexes
The three-dimensional structure of a biomolecule is fundamental to understanding its function. Structural biology integrates powerful techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Cryo-Electron Microscopy (Cryo-EM) to determine molecular structures at or near atomic resolution. nih.govnih.gov While an integrated approach combining these methods offers comprehensive insight into the structure and dynamics of complex biomacromolecules, the available research on this compound is predominantly centered on X-ray crystallography of its protein component. nih.gov
The crystal structure of Macromomycin (MCR), the apoprotein component of the related antibiotic auromomycin, was successfully determined and refined at a resolution of 1.6 Å. nih.govproteopedia.orgrcsb.org This high-resolution structure revealed that the apoprotein is composed of a single polypeptide chain of 112 amino acids. rcsb.org Its architecture is characterized by a flattened, seven-stranded antiparallel β-barrel and two smaller antiparallel β-sheet ribbons. nih.govproteopedia.org Together, these structural elements form a deep and accessible cleft, which serves as the binding site for the active, non-protein chromophore. nih.govproteopedia.org In the crystal structure of the apoprotein, this cleft was found to be occupied by solvent molecules. proteopedia.org
Computational methods, such as the "fuzzy oil drop" model, have been applied to the existing X-ray crystallography data to analyze the hydrophobic core of the Macromomycin apoprotein. indexcopernicus.combamsjournal.combamsjournal.com This analysis suggested that the presence of the chromophore-binding cleft introduces irregularity to the hydrophobic core and identified potentially flexible regions within the protein structure. indexcopernicus.com
While X-ray crystallography has provided a detailed static image of the Macromomycin apoprotein, there is a notable lack of publicly available research detailing the use of NMR or Cryo-EM for studying the complete this compound complex (protein plus chromophore). For comparison, the closely related antitumor antibiotic neocarzinostatin (B611948) has been studied using NMR to determine the structure of its apoprotein in solution, revealing a secondary structure consistent with its crystal structure. drugbank.com Such NMR studies are invaluable for understanding molecular dynamics and protein-ligand interactions in a solution state, which more closely mimics the physiological environment. Integrated approaches, combining the high-resolution data from X-ray crystallography with the dynamic and solution-state information from NMR, would be highly beneficial for a more complete understanding of the this compound complex.
| PDB ID | Title | Resolution (Å) | Method | Organism |
| 2MCM | Crystal structure analysis of auromomycin apoprotein (macromomycin) shows importance of protein side chains to chromophore binding selectivity | 1.60 | X-RAY DIFFRACTION | Streptomyces macromomyceticus |
Subcellular Localization Studies of this compound using Microscopic Techniques
Determining the subcellular localization of a drug is crucial for understanding its mechanism of action, identifying its molecular targets, and explaining its therapeutic and toxic effects. Techniques such as immunofluorescence and electron microscopy are powerful tools for visualizing the distribution of molecules within cells. nih.govscientificarchives.comscientificarchives.com
Despite the importance of this information, specific studies employing advanced microscopic techniques to map the precise subcellular destination of this compound are not extensively detailed in the available scientific literature. Early studies suggested that Macromomycin interacts with and binds reversibly to cell membranes, which may be a critical step for the subsequent release and entry of its active chromophore into the cell. jst.go.jp However, detailed imaging of its journey within the cell is not well-documented.
For context, immunofluorescence microscopy, often using fluorochrome-conjugated antibodies, allows for the specific labeling and visualization of target molecules within fixed or living cells. nih.govresearchgate.net This method can reveal whether a compound accumulates in the nucleus, cytoplasm, mitochondria, or other organelles. While some reports mention immunofluorescence in articles that also cite work on this compound, these instances typically describe the methodology for other compounds in the study rather than for this compound itself. nih.govresearchgate.net The development of specific antibodies against this compound and their application in modern microscopic techniques could provide significant insights into its cellular trafficking and site of action.
Advanced Spectroscopic Techniques for this compound-Target Interactions
Spectroscopic methods are instrumental in probing the interactions between a drug and its biological targets. Techniques ranging from circular dichroism (CD) and infrared (IR) spectroscopy to advanced NMR methods can provide valuable information on binding events, conformational changes, and the nature of the interacting surfaces.
Early research on Macromomycin and the closely related auromomycin utilized IR and CD spectroscopy to characterize the interaction between the apoprotein and its chromophore. jst.go.jp These studies concluded that the chromophore in Macromomycin is tightly bound to its protein carrier. This tight, non-covalent association is essential for protecting the highly unstable chromophore until it reaches its target. jst.go.jp
More recently, in vivo ³¹P NMR spectroscopy was used in a study involving a murine cancer cachexia model where mice were treated with this compound. nih.gov The researchers observed a reduced rate of ATP synthesis in the skeletal muscle of tumor-bearing mice, suggesting that the compound's downstream effects may include mitochondrial dysfunction. nih.govresearchgate.net However, this study reflects a systemic physiological response rather than the direct interaction of this compound with its primary molecular target.
Within the field of drug discovery, ligand-observed and protein-observed NMR spectroscopy are powerful methods for studying binding interactions, especially for weak-affinity interactions characteristic of fragment-based screening. nih.gov
Ligand-Observed NMR: In these experiments, the signals of the small molecule (ligand) are monitored. Upon binding to a large protein, the ligand's NMR properties, such as relaxation times, change dramatically. Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) rely on the transfer of magnetization from the saturated protein to the bound ligand, allowing for the identification of binders from a mixture of compounds.
Protein-Observed NMR: These methods monitor changes in the protein's NMR spectrum upon ligand binding. Typically, 2D heteronuclear experiments like the ¹H-¹⁵N HSQC are used, where each peak corresponds to a specific amino acid residue in the protein. A shift in a peak's position indicates that the corresponding residue is in or near the ligand-binding site, allowing for the mapping of the binding interface.
Currently, there are no specific published studies applying these advanced ligand- or protein-observed NMR techniques to characterize the binding of this compound to its apoprotein or its ultimate cellular target, which is presumed to be DNA. The application of these methods could precisely map the amino acid residues in the apoprotein's cleft that are critical for chromophore binding and could also be used to study the interaction of the released chromophore with DNA fragments, providing detailed structural insights into its mechanism of action. The extensive use of these techniques in studying the related compound neocarzinostatin and its interactions with DNA highlights their potential utility for advancing our understanding of this compound. drugbank.comcaltech.edu
Future Directions and Emerging Research Areas for Macromomycin B
Exploration of Uncharacterized Biological Targets and Signaling Pathways
The primary mechanism of action identified for Macromomycin B is the induction of DNA strand breaks. naturalproducts.net However, the intricate structure of this macromolecule suggests the possibility of other cellular interactions and effects on signaling pathways that have not yet been fully characterized. Future research should focus on identifying alternative biological targets and elucidating the broader signaling cascades affected by this compound.
Modern proteomics and genomics approaches offer powerful tools for such investigations. For instance, techniques like thermal proteome profiling (TPP) or chemical proteomics could be employed to identify direct protein binding partners of this compound within the cell. This could reveal novel targets beyond DNA and shed light on whether the apoprotein component of macromomycin has a role in cellular uptake or target recognition, a question that remains unanswered.
Furthermore, transcriptomic and metabolomic analyses of cells treated with sub-lethal concentrations of this compound could provide a comprehensive map of the downstream signaling pathways that are perturbed. This could uncover connections to cellular processes such as apoptosis, cell cycle regulation, or stress responses that are independent of or secondary to its DNA-damaging activity. A recent study on a decoction containing this compound showed modulation of the TLR4/NF-κB/NLRP3 signaling pathway, suggesting that its effects on cellular signaling could be complex and warrant further investigation.
Development of Novel this compound Delivery Systems for Research Applications
A significant hurdle in harnessing the full potential of macromolecular drugs like this compound is their delivery to specific sites of action. The development of novel delivery systems is crucial not only for potential therapeutic applications but also for precise research applications.
Key areas for development include:
Nanoparticle-based delivery: Encapsulating this compound in nanoparticles could improve its stability, solubility, and pharmacokinetic profile. A patent has mentioned the possibility of loading this compound into nanoparticles for localized delivery to the oral mucosa, indicating a conceptual basis for this approach. googleapis.com Further research is needed to develop and characterize specific nanoparticle formulations for controlled release and targeted delivery in research settings.
Antibody-drug conjugates (ADCs): The concept of using monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells has been successfully applied to other complex natural products. For example, conjugates of the related chromoprotein neocarzinostatin (B611948) with monoclonal antibodies have demonstrated selective toxicity to antigen-bearing melanoma cells. nih.gov A similar strategy could be adopted for this compound, creating ADCs that target specific cell surface antigens. This would be a valuable tool for studying its effects on specific cell populations both in vitro and in vivo.
Liposomal formulations: Liposomes offer another versatile platform for drug delivery, capable of encapsulating large molecules and being surface-modified for targeted delivery. Research into liposomal formulations of this compound could enhance its cellular uptake and allow for more controlled studies of its intracellular activity.
These advanced delivery systems would enable researchers to investigate the activity of this compound with greater precision, potentially overcoming limitations related to poor bioavailability or off-target effects.
Chemical Biology Approaches to this compound Research and Mechanism Elucidation
Chemical biology provides a powerful toolkit for dissecting the mechanisms of action of complex natural products. ijcrt.orgmarefa.org Applying these strategies to this compound could provide unprecedented insights into its biological functions.
Future research could involve:
Synthesis of molecular probes: The development of tagged versions of this compound, for example, with fluorescent dyes or affinity labels, would be invaluable for visualizing its subcellular localization and identifying its binding partners. These probes could be used in high-resolution microscopy and pull-down assays to track the molecule's journey within the cell and isolate its targets.
Activity-based protein profiling (ABPP): If this compound is found to have enzymatic activity or to covalently modify its targets, ABPP could be a powerful technique for identifying these targets in a complex proteome.
Genetic and pharmacological screening: Combining the use of this compound with genetic screening (e.g., CRISPR-Cas9 screens) could identify genes that are essential for its activity or that confer resistance. This could reveal key components of the cellular machinery that interact with the drug.
These chemical biology approaches would move the study of this compound beyond simple cytotoxicity assays to a more nuanced, mechanistic understanding of its interactions with biological systems.
Rational Design and Optimization of Next-Generation this compound-Based Agents
The complex structure of this compound presents both challenges and opportunities for medicinal chemists. While total synthesis is likely to be complex, semi-synthetic approaches, where the natural product is chemically modified, could yield novel analogs with improved properties. Rational design, guided by a deeper understanding of its structure-activity relationships (SAR), is a key future direction.
Potential strategies include:
Structure-Activity Relationship (SAR) studies: Systematic modification of different functional groups on the this compound molecule and its apoprotein could help to identify the key pharmacophores responsible for its activity and toxicity. This information is fundamental for designing improved analogs.
Computational modeling: Molecular docking and simulation studies could be used to model the interaction of this compound with its known target (DNA) and any newly identified targets. This could guide the design of derivatives with enhanced binding affinity and selectivity. While a patent application lists this compound analogs and derivatives as potential chemotherapeutic agents, specific details on their design are lacking, highlighting a gap in current research. google.com
Bio-inspired synthesis: A deeper understanding of the biosynthesis of this compound could inspire the chemoenzymatic synthesis of novel analogs that may not be accessible through traditional synthetic routes.
The goal of these efforts would be to develop next-generation agents based on the this compound scaffold with potentially enhanced efficacy, reduced toxicity, and improved selectivity, making them more suitable for further investigation as research tools or therapeutic leads.
Q & A
Basic Research Questions
Q. What experimental approaches are used to determine the DNA synthesis inhibition mechanism of Macromomycin B (MCR-B)?
- Methodology :
- In vitro assays : Use radiolabeled thymidine incorporation in HeLa cells to quantify DNA synthesis inhibition (baseline activity). Compare pre- and post-treatment with MCR-B .
- Structural analysis : Employ X-ray crystallography or cryo-EM to resolve MCR-B’s interaction with DNA or membrane proteins, referencing the aminomycin apoprotein structure study .
- Reversibility testing : Pre-treat cells with trypsin to assess whether MCR-B’s effects are membrane-surface-dependent (as shown in Kunimoto et al., 1972) .
Q. How do researchers standardize cytotoxicity assays for MCR-B across different cancer cell lines?
- Methodology :
- Dose-response curves : Use IC₅₀ values derived from MTT assays across 5–10 cell lines (e.g., L1210 leukemia, melanoma B16) with standardized culture conditions .
- Control groups : Include untreated cells and a reference drug (e.g., doxorubicin) to normalize inter-assay variability.
- Data normalization : Apply log-transformation to dose-response data to account for non-linear effects .
Q. What structural features of MCR-B are critical for its antitumor activity?
- Methodology :
- Protein-ligand docking : Model MCR-B’s interaction with membrane receptors using software like AutoDock Vina, guided by the crystal structure of aminomycin apoprotein .
- Site-directed mutagenesis : Modify specific amino acid residues (e.g., lysine or arginine) to test their role in chromatin binding and cytotoxicity .
Advanced Research Questions
Q. How can contradictory findings about MCR-B’s cytotoxicity in solid tumors versus leukemias be resolved?
- Methodology :
- Comparative cytotoxicity assays : Test MCR-B on 3D tumor spheroids (mimicking solid tumors) versus suspension leukemic cells under hypoxic vs. normoxic conditions .
- Transcriptomic profiling : Use RNA-seq to identify differential gene expression (e.g., apoptosis regulators) in responsive vs. resistant models .
- Meta-analysis : Aggregate data from preclinical studies (1970s–present) to identify confounding variables (e.g., serum concentration in culture media) .
Q. What strategies optimize MCR-B’s bioavailability in in vivo models while minimizing toxicity?
- Methodology :
- Pharmacokinetic modeling : Use compartmental analysis to track MCR-B clearance rates in murine models, adjusting formulation (e.g., liposomal encapsulation) .
- Toxicity thresholds : Define maximum tolerated dose (MTD) via escalating-dose studies in BALB/c mice, monitoring hepatic/renal biomarkers .
Q. How do researchers address discrepancies in MCR-B’s reported mechanisms of action (membrane vs. chromatin targeting)?
- Methodology :
- Dual-labeling experiments : Combine fluorescent MCR-B conjugates with chromatin markers (e.g., H3K9me3) to colocalize targets via confocal microscopy .
- Knockout models : Use CRISPR-Cas9 to delete putative membrane receptors (e.g., integrins) and assess residual MCR-B activity .
Q. What computational frameworks are effective for predicting MCR-B’s off-target effects?
- Methodology :
- Chemoproteomics : Apply affinity-based protein profiling (AfBPP) to identify unintended protein interactions .
- Machine learning : Train neural networks on Tox21 datasets to predict hepatotoxicity using MCR-B’s structural fingerprints .
Data Contradiction & Synthesis
Q. How should researchers reconcile historical in vivo efficacy data (e.g., Lippman et al., 1975) with modern molecular findings?
- Methodology :
- Replication studies : Repeat key 1970s experiments (e.g., MCR-B’s inhibition of L1210 leukemia) using contemporary protocols and controls .
- Pathway enrichment analysis : Map historical results onto KEGG pathways to contextualize mechanisms (e.g., apoptosis vs. cell-cycle arrest) .
Q. What statistical methods are recommended for analyzing heterogeneous responses to MCR-B in patient-derived xenografts (PDXs)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
